2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide

Covalent inhibitor Electrophilic warhead Cysteine targeting

2-Chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide (CAS 924376-11-4) is a synthetic thiophene derivative belonging to the chloroacetamide class of electrophilic warhead compounds. Its structure comprises a 2,3,4,5-tetrasubstituted thiophene core bearing a chloroacetamide group at the 2-amino position, a morpholine-4-carbonyl substituent at position 3, a methyl group at position 4, and a phenyl ring at position The compound has a molecular weight of 378.87 g/mol, a calculated logP of 3.58, and a topological polar surface area of 86.9 Ų.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 924376-11-4
Cat. No. B2450793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide
CAS924376-11-4
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)CCl)C3=CC=CC=C3
InChIInChI=1S/C18H19ClN2O3S/c1-12-15(18(23)21-7-9-24-10-8-21)17(20-14(22)11-19)25-16(12)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,20,22)
InChIKeyZZAHXZVBGVXCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide (CAS 924376-11-4): Structural Identity, Physicochemical Profile, and Sourcing Baseline


2-Chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide (CAS 924376-11-4) is a synthetic thiophene derivative belonging to the chloroacetamide class of electrophilic warhead compounds. Its structure comprises a 2,3,4,5-tetrasubstituted thiophene core bearing a chloroacetamide group at the 2-amino position, a morpholine-4-carbonyl substituent at position 3, a methyl group at position 4, and a phenyl ring at position 5. The compound has a molecular weight of 378.87 g/mol, a calculated logP of 3.58, and a topological polar surface area of 86.9 Ų . It is commercially available as a research chemical from multiple vendors including Fluorochem (Cat. F657303, purity ≥95%) and Enamine (Cat. EN300-23190) [1]. The compound is catalogued within Enamine's Covalent Compounds collection as part of their 12,500+ chloroacetamide library designed for targeted covalent inhibitor discovery . Critically, both the ZINC database and ChEMBL report no known biological activity or publications for this specific compound, confirming its status as an unexplored screening candidate [2].

Why Generic Substitution Fails for 2-Chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide: The Covalent Warhead Distinction


This compound cannot be substituted with its closest structural analog—4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-amine (CAS 749920-71-6, the amino precursor)—because the latter entirely lacks the chloroacetamide electrophilic warhead that defines the functional purpose of CAS 924376-11-4 . The chloroacetamide group enables irreversible covalent bond formation with cysteine thiols via an SN2 mechanism (βnucRS− = 0.22 ± 0.07), a reactivity mode absent in the free amine [1]. Substitution with an acrylamide-based covalent inhibitor would also be problematic: chloroacetamides react via a concerted SN2 pathway with an early transition state, whereas acrylamides follow a Michael addition mechanism, yielding different selectivity profiles and target engagement kinetics [1]. Furthermore, the specific substitution pattern—morpholine carbonyl at position 3 combined with the chloroacetamide at position 2—creates a unique spatial arrangement of hydrogen bond acceptors (HBA = 4) and a single hydrogen bond donor (HBD = 1) that cannot be replicated by regioisomeric thiophene carboxamides .

Quantitative Differentiation Evidence for 2-Chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide (CAS 924376-11-4)


Chloroacetamide Warhead vs. Free Amine Precursor: Irreversible Covalent Binding Capability

The target compound (CAS 924376-11-4) carries a chloroacetamide electrophilic warhead capable of forming irreversible covalent bonds with cysteine thiols via an SN2 mechanism. Its direct structural precursor, 4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-amine (CAS 749920-71-6), lacks this warhead entirely, possessing only a free amine (-NH2) at the 2-position . Kinetic studies on the model compound N-phenylchloroacetamide established a βnucRS− value of 0.22 ± 0.07, confirming a concerted SN2 mechanism with an early transition state for thiol addition [1]. This mechanism is distinct from the Michael addition pathway of acrylamide warheads, providing a different reactivity profile for target engagement. The chloroacetamide group's higher intrinsic thiol reactivity relative to acrylamides has been documented in comparative GSH reactivity assays, where chloroacetamides showed the highest reactivity among six electrophile classes tested, yet maintained a clean profile across a diverse enzyme panel [2].

Covalent inhibitor Electrophilic warhead Cysteine targeting

Physicochemical Differentiation: Lipophilicity Shift from Amino Precursor

Conversion of the 2-amino precursor (CAS 749920-71-6) to the chloroacetamide derivative (CAS 924376-11-4) through chloroacetylation produces a measurable increase in lipophilicity. The amino precursor has a computed logP of approximately 2.78 , while the target chloroacetamide has a vendor-reported logP of 3.58 , representing a ΔlogP of +0.80. This shift is accompanied by a molecular weight increase from 302.4 to 378.87 g/mol and an increase in the heavy atom count from 21 to 25. Both compounds comply with Lipinski's Rule of Five (zero violations), but the chloroacetamide's higher logP places it closer to the optimal range for passive membrane permeability in cell-based assays [1].

Lipophilicity Membrane permeability logP

Supply Chain Differentiation: Catalog Availability and Library Integration

CAS 924376-11-4 is catalogued as Enamine EN300-23190, placing it within Enamine's curated Chloroacetamides Covalent Screening Library of 1,200 pre-plated compounds and the broader stock collection of 12,500+ chloroacetamides . The compound is also stocked by Fluorochem (Cat. F657303, EU/UK/China warehouses) and Moldb (Cat. M202871) with typical purity ≥95% . In contrast, the amino precursor (CAS 749920-71-6) is not explicitly catalogued as part of a covalent screening collection and is sourced primarily as a general building block (Enamine EN300-10039) [1]. The target compound's integration into a pre-plated covalent screening library enables immediate deployment in high-throughput covalent inhibitor screens without additional reformatting.

Screening library Procurement Catalog compound

Chloroacetamide vs. Acrylamide Warhead: Mechanistic Distinction for Covalent Inhibitor Design

The chloroacetamide warhead in CAS 924376-11-4 reacts with cysteine thiols via a concerted SN2 mechanism, as established by kinetic studies on N-phenylchloroacetamide which yielded a βnucRS− of 0.22 ± 0.07, indicative of an early transition state [1]. In contrast, acrylamide warheads—the predominant electrophile in FDA-approved covalent drugs—react via a Michael addition (conjugate addition) mechanism with a different transition state geometry and thiolate sensitivity [1][2]. Comparative GSH reactivity profiling across six electrophile classes demonstrated that chloroacetamides exhibit the highest thiol reactivity, yet maintain a clean profile across a diverse enzyme panel with no significant off-target covalent modification detected by mass spectrometry [3]. The Enamine chloroacetamide collection explicitly notes that 'their main advantage over commonly used warheads such as acrylamides and vinyl sulfones lies in their ability to form irreversible covalent bonds with target residues, enabling unambiguous detection of covalent binding events' . This irreversibility, combined with the SN2 mechanism, makes chloroacetamide-bearing compounds particularly suitable for chemical proteomics applications requiring stable, detectable covalent adducts.

Covalent inhibitor Warhead selectivity Targeted covalent inhibitor

Recommended Application Scenarios for 2-Chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide Based on Verified Evidence


Covalent Fragment and Lead Discovery Screening

This compound is suited for incorporation into covalent inhibitor screening cascades, particularly in fragment-based or DNA-encoded library (DEL) formats targeting cysteine-containing enzymes. Its chloroacetamide warhead provides irreversible target engagement via SN2 mechanism (βnucRS− = 0.22 ± 0.07) [1], enabling unambiguous hit identification through mass spectrometry-based target engagement assays. The compound's availability as part of Enamine's pre-plated 1,200-compound Covalent Screening Chloroacetamides Library supports immediate deployment in high-throughput screening without additional compound management overhead.

Chemical Proteomics and Target Identification Studies

The irreversible covalent bond formed by the chloroacetamide group enables stable biotinylated or affinity-tagged probe derivatives for chemical proteomics applications. Unlike acrylamide-based probes that may undergo retro-Michael elimination under reducing conditions, chloroacetamide-thiol adducts form stable thioether linkages [1]. The morpholine carbonyl and phenyl substituents provide additional recognition elements that may confer target selectivity within the cellular proteome, though target-specific selectivity data are not yet available for this specific compound [2].

Structure-Activity Relationship (SAR) Exploration Around the Thiophene Scaffold

The compound serves as a key intermediate for SAR studies comparing covalent (chloroacetamide) vs. non-covalent (free amine, CAS 749920-71-6) binding modes on an identical thiophene-morpholine-phenyl scaffold. The +0.80 logP shift from the amino precursor (logP 2.78 → 3.58) allows systematic evaluation of how lipophilicity and covalent warhead introduction affect cellular potency, selectivity, and pharmacokinetic properties. Researchers can use this matched molecular pair to deconvolute the contributions of covalent binding from scaffold-based recognition.

Kinase Inhibitor Screening Panels Targeting Cysteine-Containing Kinases

The thiophene-2-carboxamide scaffold with morpholine carbonyl at position 3 is a recognized kinase inhibitor pharmacophore, appearing in multiple Vertex Pharmaceuticals patents on thiophene-carboxamide protein kinase inhibitors [3]. Although no kinase inhibition data exist for this specific compound, its structural features—the morpholine carbonyl as a hinge-binding mimic and the chloroacetamide as a covalent warhead—position it as a candidate for screening against kinases possessing a cysteine residue in or near the ATP-binding pocket (e.g., EGFR C797, BTK C481, MAP2K7 C218). The ZINC database confirms no prior activity annotation, representing a genuine screening opportunity [4].

Quote Request

Request a Quote for 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.